L-leucine,4-fluoro-,ethylester-4h2so4py
Description
L-leucine,4-fluoro-,ethylester-4h2so4py is a fluorinated derivative of the branched-chain amino acid L-leucine, modified with a 4-fluoro substituent and an ethyl ester group. Fluorination at the 4-position introduces electron-withdrawing effects, altering physicochemical properties such as lipophilicity, metabolic stability, and bioactivity. This compound likely serves as an intermediate or functional analog in pharmaceutical synthesis, leveraging fluorine’s ability to modulate biological interactions .
Properties
Molecular Formula |
C18H34FN3O18S4 |
|---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |
InChI |
InChI=1S/C8H16FNO2.2C5H5N.4H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;2*1-2-4-6-5-3-1;4*1-5(2,3)4/h6H,4-5,10H2,1-3H3;2*1-5H;4*(H2,1,2,3,4)/t6-;;;;;;/m0....../s1 |
InChI Key |
MNUBWXFWWTXHEO-XDFONYEGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py typically involves several steps. One common method includes the fluorination of L-leucine followed by esterification to introduce the ethyl ester group. The final product is then treated with sulfuric acid and pyridine to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Drug Design and Development
- Anticancer Research
- Neuroprotective Agents
Biochemical Applications
- Metabolic Studies
- Nutritional Supplements
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that fluorinated leucine derivatives exhibited significant cytotoxicity against various cancer cell lines. Researchers synthesized several analogs and tested their efficacy, revealing that modifications to the leucine structure could enhance anticancer activity through increased cellular uptake and inhibition of key metabolic pathways .
Case Study 2: Nutritional Supplement Efficacy
In a clinical trial reported by Nutrition Reviews, participants taking L-leucine ethyl ester experienced improved muscle recovery post-exercise compared to those receiving a placebo. The study highlighted the potential benefits of this compound in sports nutrition and recovery protocols .
Mechanism of Action
The mechanism of action of L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py involves its interaction with specific molecular targets and pathways. The compound is known to activate the mTORC1 signaling pathway, which plays a crucial role in protein synthesis and muscle growth. Additionally, it may influence lipid metabolism and insulin sensitivity, making it a potential candidate for treating metabolic diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Amino Acid Esters
Fluorinated amino acid esters are pivotal in medicinal chemistry for optimizing drug-like properties. For example:
- 4-fluorocinnamaldehyde (4-F CA) : Exhibits 65% cytotoxicity in cell viability assays, attributed to fluorine’s electron-withdrawing effect enhancing Michael acceptor activity .
- 4-fluoro CNMA (cinnamamide derivative) : Shows moderate seed germination inhibition (41% at 400 µg/ml), significantly less potent than its 4-chloro counterpart (70% inhibition at 200 µg/ml) .
- SARS-CoV-2 Inhibitors: Fluorination at the P2 site (e.g., 4-fluorobenzothiazole in Compound 63) reduces antiviral activity compared to non-fluorinated analogs, highlighting substituent-position dependency .
Leucine Derivatives with Halogen Substituents
Leucine derivatives with halogen substituents exhibit varied bioactivity:
- Cyclo(L-leucyl-L-leucyl): A non-fluorinated leucine dimer identified in microbial metabolites, contrasting with fluorinated analogs in biosynthesis pathways .
- Pulcherriminic Acid : A dihydroxylated leucine derivative with iron-chelating properties, structurally distinct but biosynthetically related to fluorinated leucine esters .
Ethyl Ester Derivatives in Medicinal Chemistry
Ethyl esters enhance membrane permeability and metabolic stability:
- 4-Fluoro MDMB-BUTINACA: A synthetic cannabinoid with an ethyl ester moiety, demonstrating fluorine’s role in enhancing receptor binding .
Biological Activity
L-Leucine, 4-fluoro-, ethyl ester-4H2SO4Py is a fluorinated derivative of the essential amino acid leucine. Its unique structural modifications impart distinct biological activities that have been the subject of various studies. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
L-Leucine, 4-fluoro-, ethyl ester-4H2SO4Py features a fluorine atom at the fourth carbon of the leucine side chain. This modification enhances its lipophilicity and alters its pharmacokinetics compared to non-fluorinated leucines. The ethyl ester form increases solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.
The biological activity of L-Leucine, 4-fluoro-, ethyl ester-4H2SO4Py is primarily attributed to its interaction with specific molecular targets:
- mTOR Pathway Activation : Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in regulating cell growth and metabolism. Studies have shown that leucine supplementation can increase protein synthesis in various tissues by promoting phosphorylation of S6K1 and 4E-BP1 .
- Enzyme Interactions : The fluorinated side chain enhances binding affinity to certain enzymes and receptors, potentially influencing their activity and metabolic pathways. This unique interaction profile may lead to altered signaling cascades compared to non-fluorinated amino acids .
Protein Metabolism
Research indicates that L-leucine supplementation can significantly affect protein metabolism:
- Muscle Protein Synthesis : A study demonstrated that increasing leucine content in essential amino acid mixtures improved muscle protein synthesis rates in both young and elderly subjects. The enhanced response in elderly individuals suggests potential therapeutic applications for age-related muscle loss .
- Adipose Tissue Response : Oral administration of leucine has been shown to stimulate protein synthesis in white adipose tissue, skeletal muscle, liver, heart, kidney, and pancreas. This effect is mediated through mTOR signaling pathways .
Appetite Regulation
Leucine's role in appetite regulation has been explored extensively:
- Central Nervous System Effects : Leucine administration influences neuronal circuits involved in hunger regulation. For instance, intracerebroventricular (icv) administration has been linked to decreased food intake through activation of specific brain regions . However, the effectiveness varies based on the method of administration (e.g., oral vs. icv) and the physiological state of the subjects .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Zampieri et al. (2015) | Chronic leucine supplementation increased expression of BCATc in hypothalamic tissues | Suggests potential for leucine in managing metabolic disorders |
| Dardevet et al. (2016) | Enhanced muscle protein synthesis with high leucine EAA mixtures | Indicates therapeutic potential for sarcopenia |
| Kim et al. (2017) | Leucine activates mTORC1 without affecting other kinases | Highlights selective action on metabolic pathways |
Potential Applications
The unique properties of L-Leucine, 4-fluoro-, ethyl ester-4H2SO4Py open avenues for various applications:
- Pharmaceutical Development : Its ability to modulate protein synthesis and metabolic pathways positions it as a candidate for developing treatments for muscle-wasting diseases and metabolic disorders.
- Nutritional Supplements : Given its effects on appetite regulation and muscle metabolism, this compound may be beneficial in dietary formulations aimed at athletes or individuals with increased protein needs.
Q & A
Q. Methodological Guidance
- Use SciFinder to search for patents and journal articles using keywords like “4-fluoro leucine ester” or “sulfated amino acid derivatives.”
- Filter results by publication date (last 10 years) and peer-reviewed status.
- Track citations of seminal papers (e.g., synthetic methodologies for 4-fluoro MDMB-BUTICA) to identify recent advances .
What in vitro models are suitable for studying the metabolic pathways of this compound?
Advanced Research Question
Use hepatocyte cell lines (e.g., HepG2) or microsomal preparations to assess ester hydrolysis and fluorinated metabolite formation. Quantify metabolites via LC-MS/MS and compare with reference standards (e.g., 4-fluoro MDMB-BUTICA hydrolysis metabolites). Include cytochrome P450 inhibitors to identify metabolic enzymes involved .
How can reproducibility in synthesizing and testing this compound be ensured across laboratories?
Q. Methodological Guidance
- Publish detailed synthetic protocols (e.g., molar ratios, reaction times).
- Share raw spectral data (NMR, MS) in supplementary materials.
- Use certified reference materials (CRMs) for calibration and inter-laboratory comparisons .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Advanced Research Question
Impurities may include unreacted starting materials or degradation products. Use UPLC with tandem MS (MS/MS) for high sensitivity. Validate methods per ICH guidelines (e.g., LOD/LOQ determination). For sulfur-containing byproducts, employ ion chromatography or ICP-MS .
How should the compound’s stability under varying pH and temperature conditions be assessed?
Q. Methodological Guidance
- Stability Studies : Incubate the compound in buffers (pH 1–12) and at temperatures (4°C, 25°C, 40°C). Sample at intervals (0, 7, 30 days).
- Analysis : Monitor degradation via HPLC and quantify using a validated stability-indicating method. Store stock solutions at -20°C in anhydrous DMSO to prevent hydrolysis .
What regulatory considerations are critical when handling fluorinated derivatives in pharmacological research?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
